2-Pyrenol

Overview

Description

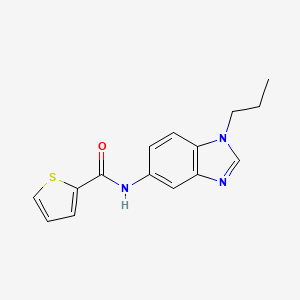

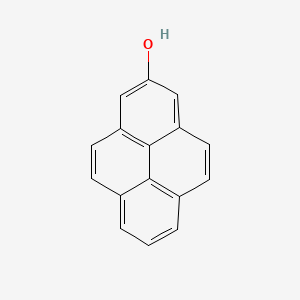

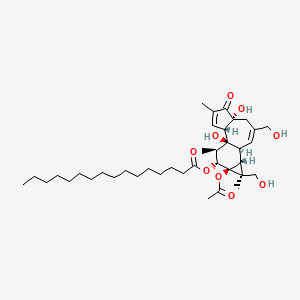

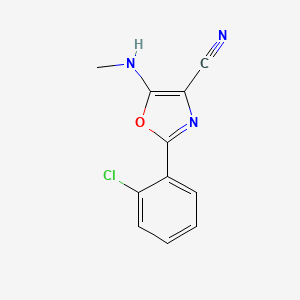

2-Pyrenol, also known as 2-Hydroxypyrene , is a chemical compound with the molecular formula C16H10O . It has an average mass of 218.250 Da and a monoisotopic mass of 218.073166 Da .

Synthesis Analysis

The synthesis of substituted pyrenes, such as 2-Pyrenol, involves a variety of indirect methods . These methods include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . The 2 and 7 positions of pyrene are activated towards electrophilic aromatic substitution to a lesser extent than the 1, 3, 6, and 8 positions, but they can react selectively if a very bulky electrophile is employed .

Molecular Structure Analysis

The molecular structure of 2-Pyrenol consists of a pyrene nucleus, which is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .

Chemical Reactions Analysis

The chemical reactions of 2-Pyrenol involve the activation of the 2 and 7 positions of pyrene towards electrophilic aromatic substitution . These positions can react selectively if a very bulky electrophile is employed .

Scientific Research Applications

Excited-State Proton-Transfer Reaction Studies

2-Pyrenol has been studied for its role in excited-state proton-transfer reactions (ESPT). A comparative study of pyrenol and its trisulfonated derivative, pyranine, provided insights into the nature of a transient intermediate involved in ESPT, focusing on electron-withdrawing substituents and hydrogen-bond interactions in the ground and excited states of the compounds. This research contributes to the understanding of hydroxyarenes' ESPT mechanisms (Tran-thi et al., 2002).

Inhibitor of Polar Auxin Transport

2-Pyrenol derivatives, such as 2-(1-Pyrenoyl)benzoic acid, have been identified as potent inhibitors of auxin transport. This compound inhibits the polar transport of indoleacetic acid in bean petioles and affects plant growth processes like apical dominance and geotropic and phototropic responses (Katekar & Geissler, 1977).

Degradation of Polycyclic Aromatic Hydrocarbons

A study on the degradation of pyrene, a polycyclic aromatic hydrocarbon, by a Mycobacterium sp., revealed that pyrenol is one of the initial microbial ring-oxidation products of pyrene. This finding contributes to understanding the chemical pathway for the microbial catabolism of pyrene, important for environmental bioremediation (Heitkamp et al., 1988).

Development of Chemosensors

Pyreno[2,1-b]pyrrole, a compound related to pyrenol, has shown excellent selectivity and sensitivity for the detection of fluoride ions. The hydrogen bonding with fluoride ions results in notable colorimetric and fluorescent changes, making it a valuable tool for real-time and on-site applications (Lin et al., 2007).

Photochemical Studies

Research into the fluorescence quenching reaction of pyrenol due to hydrogen bonding interactions has been conducted. Studies on the absorption spectra of states formed by charge transfer in pyrenol have been observed, contributing to our understanding of photochemical reactions (Ikeda et al., 1980).

Synthesis of Donor-Acceptor Pyrene Derivatives

2,7-Disubstituted pyrene derivatives, including those based on pyrenol, have been synthesized and studied for their electronic and optical properties. These derivatives are used as donor-acceptor compounds in materials science, contributing to the development of new functional materials (Ji et al., 2015).

Fluorescent Probes and Logic Operations

Pyrenol-based photoacids have been utilized to create multi-wavelength fluorescent probes for monitoring orthogonal transformations. These compounds enable the mimicking of fundamental and advanced logic operations, demonstrating potential applications in information processing and sensing technologies (Finkler et al., 2016).

Environmental and Photoelectrochemical Applications

Research on pyrene-linked phenyleneethynylene oligomers, including pyrenol derivatives, has explored their excited-state and photoelectrochemical behavior. These studies contribute to the development of light-harvesting molecules and photocatalytic materials, with applications in energy conversion and storage devices (Matsunaga et al., 2008).

Safety and Hazards

The safety data sheet for 1-Hydroxypyrene, a compound similar to 2-Pyrenol, suggests that it may be fatal if swallowed and enters airways . It may cause skin irritation and an allergic skin reaction . It may also cause drowsiness or dizziness . In case of contact, it is advised to wash thoroughly with plenty of soap and water .

Future Directions

The future directions for the study of 2-Pyrenol and similar compounds involve the development of green methodologies for synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives . These methodologies focus on metal-free and transition metal-catalyzed reactions .

properties

IUPAC Name |

pyren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFFJDXMGAZKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229267 | |

| Record name | 2-Pyrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrenol | |

CAS RN |

78751-58-3 | |

| Record name | 2-Pyrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78751-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

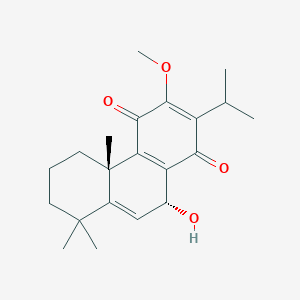

![2-acetyl-3H-benzo[f]chromen-3-one](/img/structure/B1209671.png)

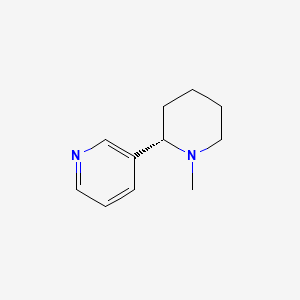

![2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione](/img/structure/B1209674.png)